molecular formula C13H15NO3 B2666406 Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1255099-53-6

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2666406
CAS No.: 1255099-53-6
M. Wt: 233.267
InChI Key: YZHMURXJGAUNBY-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.27 g/mol . This compound is characterized by its unique bicyclic structure, which includes a 3-azabicyclo[3.1.0]hexane core. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl chloroformate with 6-hydroxy-3-azabicyclo[3.1.0]hexane under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl ester group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH₄ in dry ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Benzyl 6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate.

    Reduction: Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-methanol.

    Substitution: Various substituted benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylates depending on the nucleophile used.

Scientific Research Applications

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific benzyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for research in various fields.

Properties

IUPAC Name

benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-10-6-14(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12,15H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHMURXJGAUNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2O)CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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